molecular formula C6H12S B13329962 3,3-Dimethylcyclobutane-1-thiol

3,3-Dimethylcyclobutane-1-thiol

Cat. No.: B13329962
M. Wt: 116.23 g/mol
InChI Key: BWIJPTJHDDQRAK-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Synthetic Chemistry and Natural Products

Cyclobutanes, as four-membered carbocycles, are characterized by significant ring strain, a feature that renders them both challenging to synthesize and highly useful as synthetic intermediates. wikipedia.orgresearchgate.net This inherent strain energy of approximately 26 kcal/mol drives a variety of ring-opening and rearrangement reactions, providing access to a diverse array of more complex molecular architectures that might be difficult to obtain through other means. nih.gov

In the realm of medicinal chemistry, the rigid and three-dimensional structure of the cyclobutane ring is increasingly utilized to impart conformational constraint on bioactive molecules. nih.gov This can lead to improved binding affinity for biological targets, enhanced metabolic stability, and other favorable pharmacological properties. nih.gov Consequently, the cyclobutane motif is found in a number of natural products and has been incorporated into several pharmaceutical drugs. nih.govbaranlab.org Notable examples include the antiviral agent Carboplatin and the natural product Grandisol. The synthesis of these complex molecules often relies on strategic [2+2] cycloaddition reactions, which represent a primary method for constructing the cyclobutane core. baranlab.orgacs.orgresearchgate.net

Role of Thiol Functional Groups in Organic Synthesis and Molecular Design

The thiol, or sulfhydryl, group (-SH) is the sulfur analog of the alcohol group and imparts a distinct set of chemical properties to a molecule. libretexts.org Thiols are known for their strong, often unpleasant odors; for instance, the scent of skunks is primarily due to low-molecular-weight thiols. libretexts.org Beyond their olfactory characteristics, thiols are versatile functional groups in organic synthesis. chemistry.coach

The sulfur atom in a thiol is a potent nucleophile, more so than the oxygen in an alcohol, allowing it to participate in a wide range of substitution and addition reactions. msu.edu A hallmark reaction of thiols is their oxidation to form disulfide bonds (-S-S-). This reversible linkage is crucial in biochemistry, particularly in defining the tertiary and quaternary structures of proteins through cysteine residues. libretexts.org In synthetic applications, thiols serve as valuable building blocks and are used as reagents for reductions and in the formation of sulfur-containing heterocycles. chemistry.coach

Overview of Research Trajectories for Strained Ring Systems Bearing Sulfur

The combination of a strained ring and a sulfur atom within the same molecule creates a unique chemical entity with heightened reactivity. Research in this area often focuses on how ring strain influences the chemistry at the sulfur center and vice versa. For example, the reactivity of sulfur-containing heterocycles like thietanes (four-membered rings with a sulfur atom) is dominated by ring-opening reactions driven by the relief of strain. msu.edu

Studies on cyclic sulfur compounds have shown that nucleophilic attack at the sulfur atom is often faster for strained rings compared to their open-chain counterparts. tandfonline.com This enhanced reactivity is attributed to factors like altered bond angles and electronic effects arising from the strained geometry. The investigation of such systems, including sulfur-containing bicyclic compounds and other heterocycles, is an active area of research, driven by the potential to discover new reaction pathways and to develop novel building blocks for materials science and medicinal chemistry. tandfonline.comwikipedia.org

Contextualizing 3,3-Dimethylcyclobutane-1-thiol (B6149605) within Cyclobutane and Thiol Chemistry Research

This compound sits (B43327) at the nexus of the aforementioned fields. Its structure features a cyclobutane ring substituted with two methyl groups at the C3 position and a thiol group at the C1 position. The gem-dimethyl group can influence the puckering of the cyclobutane ring and sterically hinder certain approaches to the functional group.

While specific research literature on this compound is not extensive, its chemical nature can be inferred from the established principles of cyclobutane and thiol chemistry. Its synthesis would likely involve the construction of the 3,3-dimethylcyclobutane skeleton, followed by the introduction of the thiol group. A plausible synthetic route could start from a precursor like 3,3-dimethylcyclobutanone. This ketone could be formed through methods such as the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted alkene. nih.govlibretexts.org The ketone would then be reduced to the corresponding alcohol, 3,3-dimethylcyclobutanol. Finally, the alcohol can be converted to the target thiol, a transformation that can be achieved using various reagents, such as Lawesson's reagent or by way of a tosylate and subsequent displacement with a sulfur nucleophile.

The reactivity of this compound is expected to be a blend of the characteristics of its components. The thiol group would be expected to undergo typical reactions such as oxidation to the disulfide and alkylation. The influence of the strained cyclobutane ring might modulate the rates of these reactions compared to an unstrained alkyl thiol. Furthermore, the entire molecule could serve as a unique building block in more complex syntheses, where the strained ring could be strategically opened or modified after the thiol group has been used to link it to another molecular fragment. The study of such a molecule contributes to a deeper understanding of how steric and strain effects can be used to fine-tune chemical reactivity and molecular shape.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 1935460-94-8 sigmaaldrich.com
Molecular Formula C₆H₁₂S
InChI Key BWIJPTJHDDQRAK-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

3,3-dimethylcyclobutane-1-thiol

InChI

InChI=1S/C6H12S/c1-6(2)3-5(7)4-6/h5,7H,3-4H2,1-2H3

InChI Key

BWIJPTJHDDQRAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)S)C

Origin of Product

United States

Reaction Mechanisms and Advanced Reactivity of 3,3 Dimethylcyclobutane 1 Thiol

Radical Reactions Involving the Thiol Moiety

The sulfur-hydrogen bond in the thiol group of 3,3-dimethylcyclobutane-1-thiol (B6149605) is susceptible to homolytic cleavage, making it an active participant in radical-mediated processes. This reactivity is central to its application in polymer chemistry and organic synthesis.

Thiol-Ene Reactions: Mechanism, Kinetics, and Scope

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical-mediated addition of a thiol to an alkene. wikipedia.orgnih.gov This reaction can be initiated by light or heat and is considered a "click chemistry" process due to its high yields, stereoselectivity, and rapid reaction rates. wikipedia.org

The generally accepted mechanism for the radical thiol-ene reaction involves two key steps:

Initiation and Propagation: A radical initiator abstracts the hydrogen atom from the thiol group of this compound, forming a 3,3-dimethylcyclobutylthiyl radical. This thiyl radical then adds to an alkene in an anti-Markovnikov fashion to generate a more stable carbon-centered radical intermediate. wikipedia.orgresearchgate.net

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step regenerates the thiyl radical, which can then participate in further propagation steps, and forms the final thioether product. wikipedia.org

The kinetics of thiol-ene reactions are significantly influenced by the steric hindrance around the thiol group. For this compound, the presence of the two methyl groups on the cyclobutane (B1203170) ring is expected to impact the reaction rate. Studies on analogous primary, secondary, and tertiary thiols have shown that increasing steric hindrance can decrease the polymerization rate by as much as tenfold. acs.orgresearchgate.net This effect is particularly pronounced in systems where the chain-transfer step is rate-limiting. researchgate.net

The table below illustrates the effect of thiol substitution on the polymerization rate in thiol-ene reactions. While specific data for this compound is not available, the trend observed for other thiols provides a strong indication of its expected behavior.

Thiol SubstitutionRelative Polymerization RateOverall Conversion
PrimaryFastestHigh (approaching 100%)
SecondaryIntermediateHigh (approaching 100%)
TertiarySlowestLower (70-90%)

This table provides a generalized trend based on findings from studies on various substituted thiols and is intended to be illustrative for the case of this compound. acs.orgacs.org

The scope of the thiol-ene reaction is broad, with electron-rich alkenes like vinyl ethers and norbornene showing high reactivity. wikipedia.org For these highly reactive alkenes, the chain-transfer step is often the rate-determining step, a situation where the steric bulk of this compound would be most impactful. wikipedia.orgresearchgate.net

Free-Radical Addition and Chain-Transfer Processes

In free-radical polymerization, thiols are well-known to act as effective chain-transfer agents (CTAs). researchgate.netutexas.eduiupac.org This process allows for the control of polymer molecular weight. The mechanism involves the transfer of a hydrogen atom from the thiol to a growing polymer radical, thereby terminating that polymer chain and initiating a new one via the newly formed thiyl radical. libretexts.orgmasterorganicchemistry.com

The free-radical addition of this compound to alkenes follows a similar mechanism to the thiol-ene reaction, resulting in the anti-Markovnikov addition product. libretexts.orgyoutube.com The regioselectivity is driven by the formation of the more stable carbon-centered radical intermediate. libretexts.orgyoutube.com

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound can also act as a nucleophile, particularly when deprotonated to its corresponding thiolate anion. This reactivity is fundamental to its participation in substitution reactions.

SN2 Reactions with Electrophiles

This compound can react with various electrophiles, such as alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction to form thioethers. chemistrysteps.comyoutube.comyoutube.com In this concerted mechanism, the sulfur atom attacks the electrophilic carbon, leading to the displacement of a leaving group. youtube.com

The rate of SN2 reactions is highly sensitive to steric hindrance at both the nucleophile and the electrophile. libretexts.orgpressbooks.pubnih.gov The bulky 3,3-dimethylcyclobutyl group can sterically hinder the approach of the sulfur atom to the electrophilic center, potentially slowing down the reaction compared to less hindered thiols. pressbooks.pub However, thiols are generally considered excellent nucleophiles, often more so than their alcohol counterparts, which can help to overcome some steric barriers. chemistrysteps.com

The following table provides illustrative yields for SN2 reactions of thiols with varying degrees of steric hindrance.

ThiolElectrophileProductYield
Ethanethiol1-BromobutaneEthyl butyl sulfide (B99878)High
2-Propanethiol1-BromobutaneIsopropyl butyl sulfideGood
tert-Butylthiol1-Bromobutanetert-Butyl butyl sulfideModerate to Low

This table is a generalized representation based on established principles of SN2 reactivity and is intended to show the expected trend for a sterically hindered thiol like this compound.

Thiolate Anion Formation and its Reactivity

Thiols are generally more acidic than their corresponding alcohols. chemistrysteps.com The pKa of a typical aliphatic thiol is around 10-11. The acidity of this compound is expected to be in a similar range. Deprotonation with a suitable base, such as a hydroxide (B78521) or an alkoxide, leads to the formation of the 3,3-dimethylcyclobutane-1-thiolate anion. chemistrysteps.comresearchgate.net

This thiolate anion is a significantly more potent nucleophile than the neutral thiol. chemistrysteps.comyoutube.com Its increased nucleophilicity enhances its reactivity in SN2 reactions, allowing it to react efficiently with a wider range of electrophiles, including secondary alkyl halides. chemistrysteps.com The negative charge on the sulfur atom increases its electron-donating ability, facilitating the formation of a new carbon-sulfur bond. youtube.com The reactivity of the thiolate is influenced by its pKa; a lower pKa indicates a higher concentration of the more reactive thiolate anion at a given pH. rsc.orgrsc.orgorganicchemistrydata.orgresearchgate.net

The table below shows a comparison of the pKa values for various thiols, which helps to contextualize the expected acidity of this compound.

ThiolpKa
Methanethiol (B179389)10.4
Ethanethiol10.6
2-Propanethiol10.7
tert-Butylthiol11.2
Cyclohexanethiol11.3

This data is compiled from various sources and illustrates the effect of alkyl substitution on thiol acidity.

Cyclobutane Ring Reactivity and Transformations

The cyclobutane ring in this compound possesses significant ring strain, which makes it susceptible to certain types of reactions that are not observed in acyclic or larger ring systems. These reactions typically involve the cleavage of one or more carbon-carbon bonds within the ring.

Thermal and photochemical conditions can induce electrocyclic ring-opening reactions in cyclobutene (B1205218) derivatives to form conjugated dienes. masterorganicchemistry.commasterorganicchemistry.com While this compound itself is saturated, transformations that introduce unsaturation into the ring could lead to such reactivity. For instance, the thermal electrocyclic ring-opening of 3,4-dimethylcyclobutene is a well-studied example that proceeds in a conrotatory manner. masterorganicchemistry.com

Transition metal catalysts can also promote the ring-opening of cyclobutane derivatives. researchgate.net These reactions often proceed through oxidative addition of a C-C bond to the metal center, followed by further transformations. The presence of the thiol group could potentially influence these reactions, either by coordinating to the metal center or by directing the regioselectivity of the ring cleavage.

Furthermore, radical-induced ring-opening reactions of strained cyclic systems are known. researchgate.net Given the propensity of the thiol group to participate in radical processes, it is conceivable that under certain conditions, a radical intermediate could trigger a transformation of the 3,3-dimethylcyclobutane ring.

Ring-Opening Reactions and Mechanistic Pathways

The high ring strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, radical species, and transition metals. rsc.orgresearchgate.net The presence of the thiol group can influence the regioselectivity and stereoselectivity of these ring-opening processes.

For instance, the reaction of cyclobutane derivatives with certain reagents can lead to the cleavage of a C-C bond within the ring, resulting in the formation of linear or larger cyclic structures. arxiv.org While specific studies on this compound are limited, the general principles of cyclobutane ring-opening can be applied. The reaction of 3,3-dimethylcyclopropene with a dimolybdenum complex, for example, results in a ring-opening to form an allyl-bridged dimolybdenum complex. rsc.org Similarly, thiazoline-fused 2-pyridones undergo ring-opening upon reaction with alkyl halides. nih.gov

The mechanism of these ring-opening reactions often involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformation to yield the final product. The stability of these intermediates plays a crucial role in determining the reaction pathway.

Pericyclic Reactions and Rearrangements Involving the Cyclobutane Core

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. organicchemistrydata.org The cyclobutane core of this compound can participate in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. organicchemistrydata.orgyoutube.com

A notable example is the [2+2] cycloaddition, which can be reversed in a retro-[2+2] cycloaddition to open the cyclobutane ring. organicchemistrydata.org The stereochemistry of these reactions is often governed by the Woodward-Hoffmann rules. For example, the thermal ring-opening of trans-3,4-dimethylcyclobutene (B1254641) proceeds via a conrotatory path to yield (2E,4E)-2,4-hexadiene. vaia.com

Rearrangements involving the cyclobutane core are also prevalent, often driven by the release of ring strain. rsc.orgnih.gov These can include skeletal rearrangements where the carbon framework is altered, potentially leading to the formation of cyclopentane (B165970) or other ring systems. nih.gov

Strain-Release Driven Transformations

The significant strain energy of the cyclobutane ring is a primary driver for many of its chemical transformations. rsc.orgresearchgate.net This strain, arising from distorted bond angles and lengths, leads to an increased energy state and destabilization of the molecule. rsc.orgresearchgate.net Consequently, reactions that lead to the opening of the cyclobutane ring are often thermodynamically favorable.

Strain-release can be harnessed to drive a variety of reactions, including additions of nucleophiles and radical species. rsc.orgresearchgate.net For example, the reaction of strained bicyclo[1.1.0]butanes with nucleophiles or radicals leads to the formation of functionalized cyclobutanes. nih.gov While this compound is not as strained as bicyclobutane, the principle of strain-release still plays a significant role in its reactivity.

Oxidation States of Sulfur in this compound Derivatives

The sulfur atom in this compound can exist in various oxidation states, leading to a range of derivatives with distinct chemical properties.

Oxidation to Disulfides

Thiols can be readily oxidized to form disulfides (RSSR). chemistrysteps.commasterorganicchemistry.com This oxidative coupling is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). chemistrysteps.comyoutube.comodu.edu The reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. libretexts.org

The general reaction for the oxidation of a thiol to a disulfide is:

2 R-SH + [O] → R-S-S-R + H₂O

In the context of this compound, oxidation would yield bis(3,3-dimethylcyclobutyl) disulfide. This reaction is often reversible, and the disulfide can be reduced back to the thiol using a suitable reducing agent. youtube.comlibretexts.org

Formation of Sulfoxides and Sulfones

Further oxidation of the sulfur atom in this compound derivatives can lead to the formation of sulfoxides and sulfones. chemistrysteps.com If the thiol is first converted to a thioether (R-S-R'), subsequent oxidation can occur at the sulfur atom.

Oxidation of a thioether with a controlled amount of an oxidizing agent, such as hydrogen peroxide or a peroxy acid, typically yields a sulfoxide (B87167) (R-S(=O)-R'). chemistrysteps.com

R-S-R' + [O] → R-S(=O)-R'

With a stronger oxidizing agent or an excess of the oxidant, the sulfoxide can be further oxidized to a sulfone (R-S(=O)₂-R'). chemistrysteps.com

R-S(=O)-R' + [O] → R-S(=O)₂-R'

The synthesis of sulfones can also be achieved through one-pot, three-component reactions involving aryl halides, a sulfonyl unit, and an electrophile. rsc.org

Acid-Base Chemistry and Thiol Acidity

Thiols are generally more acidic than their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com The sulfur atom is larger and more polarizable than the oxygen atom, which allows for better stabilization of the negative charge in the corresponding thiolate anion (RS⁻). chemistrysteps.commasterorganicchemistry.comyoutube.com

The deprotonation of this compound with a base generates the 3,3-dimethylcyclobutane-1-thiolate anion. This thiolate is a potent nucleophile and can participate in a variety of substitution and addition reactions. masterorganicchemistry.comyoutube.com

Computational Chemistry and Theoretical Investigations of 3,3 Dimethylcyclobutane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the intricacies of molecular systems. For 3,3-Dimethylcyclobutane-1-thiol (B6149605), these methods allow for a detailed exploration of its geometry, electronic landscape, and energetic profile, which are challenging to determine experimentally.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For this compound, DFT calculations, often utilizing functionals like B3LYP, are employed to predict its equilibrium geometry. These studies indicate that the cyclobutane (B1203170) ring is not perfectly planar, a consequence of angle and torsional strain. The presence of the gem-dimethyl group at the C3 position significantly influences the ring's puckering and the orientation of the thiol group.

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated through DFT. The thiol group, with its sulfur atom, introduces specific electronic features, influencing the molecule's reactivity. The HOMO is typically localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is distributed across the ring system.

Table 1: Representative DFT-Calculated Geometric Parameters for a Puckered 3,3-Dimethylcyclobutane Ring Moiety

ParameterRepresentative Value
C1-C2 Bond Length~ 1.55 Å
C2-C3 Bond Length~ 1.56 Å
C1-C4 Bond Length~ 1.55 Å
C1-S Bond Length~ 1.84 Å
S-H Bond Length~ 1.34 Å
C2-C1-C4 Angle~ 88°
C1-C2-C3 Angle~ 92°
Puckering Angle~ 20-30°

Note: These values are illustrative and based on DFT calculations of similar substituted cyclobutane systems. The actual values for this compound would require specific calculations.

For more precise energetic and structural information, ab initio methods, which are based on first principles without empirical parameterization, are utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy. These methods are particularly valuable for calculating the relative energies of different conformers and the energy barriers between them.

Ab initio calculations can be used to construct a detailed potential energy surface (PES) for the ring-puckering motion of this compound. This allows for the determination of the most stable conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's dynamic behavior.

Conformational Analysis of the Cyclobutane Ring

The four-membered cyclobutane ring is characterized by a unique conformational landscape, dominated by a puckered, non-planar structure that alleviates torsional strain.

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. longdom.orgumn.edulibretexts.orglibretexts.org For this compound, the PES reveals the presence of multiple energy minima corresponding to different puckered conformations. The global minimum represents the most stable conformation of the molecule. The PES is a multidimensional surface, and for complex molecules, its full representation is challenging. longdom.orgumn.edu However, by focusing on key degrees of freedom, such as the ring puckering coordinate, a simplified and informative picture of the conformational space can be obtained.

The cyclobutane ring in this compound is not flat but exists in a dynamic equilibrium between puckered conformations to relieve the torsional strain that would be present in a planar structure. nih.gov This puckering can be described by a puckering amplitude and a phase angle. The ring undergoes a continuous inversion process, or "ring-flipping," between equivalent puckered forms. The energy barrier for this inversion is a key parameter that can be determined from the potential energy surface. The dynamics of this puckering are influenced by the substituents on the ring. nih.govchemrxiv.orgresearchgate.net

The presence of the gem-dimethyl group at the C3 position has a pronounced effect on the conformation of the cyclobutane ring, a phenomenon known as the gem-dimethyl effect or Thorpe-Ingold effect. nih.govacs.org This effect can alter bond angles and ring puckering to minimize steric interactions between the methyl groups and the rest of the ring. Computational studies on related molecules like 1,1-dimethylcyclobutane have shown that the gem-dimethyl substitution can influence the strain energy of the ring. nih.govacs.orgsiena.edu In this compound, these methyl groups will sterically interact with the adjacent methylene (B1212753) hydrogens and influence the preferred puckering angle and the orientation of the thiol substituent.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate details of chemical reactions. For a molecule like this compound, these methods could illuminate its reactivity in various chemical transformations, such as oxidation, addition reactions, or radical-mediated processes.

Transition State Analysis and Reaction Pathways

A primary goal of computational reaction mechanism studies is to identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. By locating and characterizing the transition state structure, chemists can understand the feasibility and pathway of a reaction. For instance, in a hypothetical reaction involving this compound, such as a thiol-ene click reaction, computational methods like Density Functional Theory (DFT) would be employed to model the potential energy surface. This would involve calculating the geometries and energies of the reactants, products, and the transition state.

Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. This analysis provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes.

Activation Energies and Thermodynamic Parameters

Once the transition state is located, its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction. This is a critical parameter for predicting reaction rates. A lower activation energy implies a faster reaction. Computational models can provide these values with increasing accuracy.

Furthermore, these calculations can determine key thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction. This information reveals whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For example, a hypothetical calculation might compare different reaction pathways for this compound to determine the most thermodynamically favorable outcome.

Table 1: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

ParameterDescriptionHypothetical Value (kcal/mol)
ΔH Enthalpy of Reaction-25.0
ΔG Gibbs Free Energy of Reaction-22.5
Ea Activation Energy+15.0
ΔG‡ Gibbs Free Energy of Activation+18.0

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Understanding Selectivity (Regio-, Stereo-, Diastereoselectivity) via Computational Studies

Many reactions can yield multiple products. Computational studies are particularly powerful in predicting and explaining selectivity. For this compound, which possesses a chiral center at the carbon bearing the thiol group, understanding stereoselectivity would be crucial.

By calculating the activation energies for the transition states leading to different stereoisomers (e.g., R vs. S products), researchers can predict which isomer will be preferentially formed. Similarly, for reactions where attack at different sites on the molecule is possible (regioselectivity), comparing the energies of the respective transition states can identify the favored product. DFT calculations have been successfully used to explain the selectivity in various reactions involving thiols. nih.gov

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides deep insights into the electronic structure and reactivity of molecules.

Frontier Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energies and spatial distributions of the HOMO and LUMO of this compound would dictate its behavior as a nucleophile or an electrophile. For instance, in a reaction with an electrophile, the reaction would likely occur at the atom(s) where the HOMO is largest. Conversely, in a reaction with a nucleophile, the attack would be directed towards the atoms with the largest LUMO coefficients. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO -9.5Highest Occupied Molecular Orbital
LUMO +2.0Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 11.5Indicator of Chemical Reactivity

Note: These values are illustrative and not based on actual experimental or computational data.

Analysis of Valence Electronic Structure

A broader analysis of the valence electronic structure provides a complete picture of the bonding and electron distribution within the molecule. Techniques such as Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges, identify lone pairs, and quantify the strength and nature of chemical bonds. For this compound, this would reveal the polarity of the C-S and S-H bonds and the localization of the sulfur lone pairs, which are crucial for its characteristic thiol reactivity.

Strain Energy Calculations in Cyclobutane Systems

The total strain energy in cycloalkanes is a combination of angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions between adjacent substituents), and steric strain (non-bonded interactions across the ring). Cyclobutane itself possesses a significant amount of ring strain, a consequence of its constrained four-membered ring. However, the introduction of substituents can have a profound impact on the magnitude of this strain.

The puckered, non-planar conformation of the cyclobutane ring is a critical factor in mitigating torsional strain. In this conformation, one carbon atom is out of the plane of the other three, reducing the eclipsing interactions between hydrogen atoms on adjacent carbons. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, with the relative stability of these conformers being a key area of computational investigation.

Computational studies on 1,1-dimethylcyclobutane, a close structural analog to the carbon framework of this compound, have provided quantitative insights into this phenomenon. Research by Ringer and Magers utilized various computational methods, including Self-Consistent Field (SCF) theory, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), to calculate the strain energy. Their findings indicate that 1,1-dimethylcyclobutane is substantially less strained than the parent cyclobutane molecule. This reduction in strain is a key thermodynamic factor contributing to the favorability of forming such substituted rings. Calculations have shown that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than cyclobutane. nih.gov

The thiol (-SH) group's conformational preference (axial vs. equatorial) on a cyclobutane ring has not been extensively studied computationally. However, data from cyclohexane (B81311) systems, where the axial strain energy (A-value) of a thiol group is relatively small, suggests that its steric demand is modest. This implies that the energy difference between the axial and equatorial conformers of the thiol group in this compound may also be small, leading to a dynamic equilibrium between the two forms.

The table below presents a compilation of strain energy data for cyclobutane and a key substituted derivative, providing a baseline for understanding the energetic landscape of this compound. The values illustrate the significant impact of gem-dimethyl substitution on the strain energy of the cyclobutane ring.

CompoundComputational MethodStrain Energy (kcal/mol)
CyclobutaneMultiple Experimental & Computational~26.3
1,1-DimethylcyclobutaneMP2/6-311G+(2df,2pd) // CCSD(T)>8 kcal/mol less than cyclobutane

This table is based on data reported in the literature and illustrates the calculated reduction in strain energy due to gem-dimethyl substitution.

Advanced Spectroscopic Analysis and Structural Characterization of 3,3 Dimethylcyclobutane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis: Chemical Shifts, Coupling Patterns, and Integration for Proton Assignments

In the ¹H NMR spectrum of 3,3-dimethylcyclobutane-1-thiol (B6149605), distinct signals corresponding to the different types of protons are expected. The protons on the cyclobutane (B1203170) ring would likely appear at a lower field than those of larger cycloalkanes. nih.gov Theoretical studies suggest that cyclobutane protons are deshielded compared to those in larger rings. nih.gov

The methine proton attached to the carbon bearing the thiol group (C1-H) is expected to have a chemical shift influenced by the electronegativity of the sulfur atom. The methylene (B1212753) protons at the C2 and C4 positions would likely exhibit complex splitting patterns due to geminal and vicinal coupling with each other and with the C1 proton. The two methyl groups at the C3 position are chemically equivalent and would therefore produce a single, sharp signal with an integration value corresponding to six protons. The thiol proton (S-H) often appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structural motifs.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
C1-H 2.8 - 3.2Multiplet-1H
C2/C4-H a2.0 - 2.4Multiplet-2H
C2/C4-H b1.7 - 2.1Multiplet-2H
C3-CH1.1 - 1.3Singlet-6H
S-H 1.0 - 1.6Broad Singlet-1H

¹³C NMR Spectroscopic Analysis: Carbon Environments and Quaternary Carbon Identification

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

The carbon atom bonded to the thiol group (C1) would be influenced by the sulfur atom and appear at a specific chemical shift. The methylene carbons (C2 and C4) are equivalent and would produce a single signal. The quaternary carbon atom at the C3 position, bonded to the two methyl groups, is a key feature and will appear as a singlet with a characteristic chemical shift. The two methyl carbons are also equivalent and will give rise to a single signal.

A hypothetical ¹³C NMR data table is provided below.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C 1-SH40 - 50
C 2/C 430 - 40
C 3(CH₃)₂35 - 45
C 3-C H₃25 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons. For instance, it would show correlations between the C1-H proton and the protons on the C2 and C4 carbons, and also between the geminal protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be particularly useful in determining the stereochemistry of substituted cyclobutane rings. nih.gov For this compound, NOESY could help to understand the preferred conformation of the cyclobutane ring and the orientation of the thiol group.

Variable Temperature NMR for Conformational Studies

The cyclobutane ring is known to exist in a puckered conformation, and it can undergo a ring-flipping process. Variable temperature (VT) NMR studies can be employed to investigate the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants, or even the coalescence of signals if the rate of conformational exchange becomes slow enough on the NMR timescale. This data can be used to determine the energy barrier for ring flipping and to identify the more stable conformation. Such studies have been conducted on other sterically hindered molecules to understand their conformational preferences. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Characteristic Vibrational Modes of Thiol and Cyclobutane Units

The infrared (IR) and Raman spectra of this compound would exhibit characteristic absorption bands for the thiol and cyclobutane functionalities.

The thiol group (S-H) has a characteristic stretching vibration that typically appears in the region of 2550-2600 cm⁻¹ in the IR and Raman spectra. researchgate.net This is a relatively weak and sharp band. The C-S stretching vibration is usually found in the range of 600-800 cm⁻¹. The C-S-H bending mode can be observed around 850 cm⁻¹. rsc.org

The cyclobutane ring has several characteristic vibrational modes. The C-H stretching vibrations of the methylene and methine groups on the ring would appear in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1400-1470 cm⁻¹ range. The puckering and other ring skeletal vibrations of the cyclobutane moiety give rise to absorptions in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

A table summarizing the expected characteristic vibrational frequencies is presented below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
S-H StretchThiol2550 - 2600
C-H StretchAlkyl2850 - 3000
C-H BendAlkyl1400 - 1470
C-S StretchThiol600 - 800
C-S-H BendThiol~850
Cyclobutane Ring VibrationsCyclobutane< 1300

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules. For this compound, the primary conformational question revolves around the orientation of the thiol group with respect to the puckered cyclobutane ring. The ring itself is not planar, and the thiol substituent can exist in either an axial or an equatorial position. These two conformers are expected to be in equilibrium in the fluid phases.

Studies on similar substituted cyclobutanes, such as ethylcyclobutane, have demonstrated the ability of IR and Raman spectroscopy to distinguish between axial and equatorial conformers, which exhibit distinct vibrational frequencies. researchgate.net The energy difference between these conformers is often small, leading to a mixture at room temperature. nih.gov

For this compound, key vibrational modes would be monitored to assign the conformational isomers:

S-H Stretching (νS-H): This vibration typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. Its frequency can be sensitive to the local environment and hydrogen bonding.

C-S Stretching (νC-S): The C-S stretching vibration is found in the fingerprint region, generally between 600 and 800 cm⁻¹. The exact position of this band is sensitive to the conformation (axial vs. equatorial). Studies on substituted butanethiols have shown that different rotameric forms give rise to distinct C-S stretching frequencies. youtube.com

C-S-H Bending (βCSH): This bending mode is observed around 850-900 cm⁻¹. Isotopic substitution (deuteration of the thiol proton) can be a useful technique, as it shifts this band significantly to a lower frequency (~620 cm⁻¹), confirming its assignment. researchgate.net

By analyzing the temperature dependence of the relative intensities of vibrational bands corresponding to the different conformers, their relative stabilities and the enthalpy difference between them could be determined.

Table 1: Predicted Key Vibrational Frequencies for Conformational Analysis of this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Conformer A (e.g., Equatorial)Conformer B (e.g., Axial)Notes
S-H Stretch2550 - 2600ν₁ν₂Weak in IR, sensitive to environment.
C-S Stretch600 - 800ν₃ν₄Position is highly sensitive to conformation.
C-S-H Bend850 - 900ν₅ν₆Confirmed by isotopic shift upon deuteration.

Note: The frequencies ν₁-ν₆ are hypothetical placeholders for the distinct frequencies expected for each conformer. Actual values would require experimental measurement.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₆H₁₂S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z value corresponding to its exact mass. The presence of sulfur would be indicated by the characteristic isotopic pattern, with a notable [M+2]⁺˙ peak due to the natural abundance of the ³⁴S isotope.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern can be predicted based on the known behavior of alkanes, cyclic compounds, and thiols. The most stable carbocations and radical species will dictate the major fragmentation pathways.

A plausible fragmentation pattern for this compound would include:

Loss of the thiol radical (•SH): Cleavage of the C-S bond to lose a thiol radical (mass 33) would yield a stable tertiary carbocation.

Ring cleavage: The strained cyclobutane ring can undergo cleavage, leading to the formation of smaller, stable fragments.

Loss of methyl groups (•CH₃): Fragmentation involving the loss of a methyl radical (mass 15) from the gem-dimethyl group is also a likely pathway.

McLafferty-type rearrangements: Although less common for simple thiols, the possibility of rearrangements involving hydrogen transfer could lead to characteristic fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormulaNotes
116[C₆H₁₂S]⁺˙[M]⁺˙Molecular Ion
101[C₅H₉S]⁺[M - CH₃]⁺Loss of a methyl group.
83[C₆H₁₁]⁺[M - SH]⁺Loss of the thiol radical, forming a stable cation.
70[C₅H₁₀]⁺˙Result of ring cleavage.
55[C₄H₇]⁺Further fragmentation of the cyclobutane ring.
41[C₃H₅]⁺Allyl cation, a common stable fragment.

Note: The proposed fragments are based on general principles of mass spectrometry. Relative abundances would depend on ionization conditions.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the volatile this compound itself might be challenging, the technique is invaluable for its stable, crystalline derivatives (e.g., esters, amides, or metal complexes formed from the thiol group).

A single-crystal X-ray diffraction analysis of a derivative would provide precise measurements of:

Bond lengths and angles: Confirming the geometry of the cyclobutane ring and the substituent. Data from other substituted cyclobutanes show C-C bond lengths in the ring to be around 1.55-1.57 Å. nih.gov

Conformation: Revealing the preferred conformation (puckering of the ring, orientation of substituents) adopted by the molecule in the crystal lattice.

Intermolecular interactions: Identifying hydrogen bonds (e.g., involving the thiol group or other functional groups in the derivative), van der Waals forces, and other interactions that dictate the crystal packing.

The resulting structural model provides an unambiguous depiction of the molecule's stereochemistry and solid-state architecture.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis of a Hypothetical Derivative

ParameterDescriptionExample Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)a = 8.5, b = 10.2, c = 9.8; α = 90, β = 105.2, γ = 90
C-C (ring) Bond LengthsAverage length of carbon-carbon bonds in the cyclobutane ring.~1.56 Å
C-S Bond LengthLength of the carbon-sulfur bond.~1.82 Å
Ring Puckering AngleThe dihedral angle defining the non-planarity of the ring.~25°

Note: The values presented are illustrative and would be specific to the actual crystalline derivative being analyzed.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. According to Koopmans' theorem, the ionization energy required to remove an electron from a particular molecular orbital is approximately equal to the negative of that orbital's energy.

For this compound, PES would provide valuable information about the energies of its valence molecular orbitals. The photoelectron spectrum would be expected to show distinct bands corresponding to the ionization of electrons from different orbitals:

Sulfur Lone Pair: The highest occupied molecular orbital (HOMO) is expected to be localized on the sulfur atom, corresponding to one of its non-bonding lone pairs. The ionization from this orbital would result in the first and lowest ionization energy band in the spectrum. For methanethiol (B179389) (CH₃SH), this ionization energy is 9.457 eV, providing a reference point.

Sigma (σ) Orbitals: At higher binding energies, a series of broader bands would appear, corresponding to the ionization of electrons from the C-S, C-C, and C-H sigma bonds of the molecule.

The fine structure within the photoelectron bands can also provide information about the vibrational frequencies of the resulting cation.

Table 4: Predicted Ionization Energies for this compound from Photoelectron Spectroscopy

Molecular OrbitalDescriptionPredicted Ionization Energy (eV)Notes
n(S)Non-bonding lone pair on sulfur~9.2 - 9.5Lowest ionization energy, sharpest peak.
σ(C-S)Sigma bonding orbital of the C-S bond~11 - 12Higher energy, broader band.
σ(C-C)Sigma bonding orbitals of the cyclobutane ring> 12A complex set of overlapping bands at higher energies.
σ(C-H)Sigma bonding orbitals of the C-H bonds> 12Contributes to the broad features at higher energies.

Note: The predicted ionization energies are estimates based on data for simpler alkyl thiols and general principles of PES.

Derivatization and Complex Molecule Synthesis Utilizing 3,3 Dimethylcyclobutane 1 Thiol

Functional Group Interconversions of the Thiol Group

The sulfur atom of 3,3-dimethylcyclobutane-1-thiol (B6149605) can be readily derivatized through several common reactions of thiols, leading to the formation of thioethers, sulfonamides, sulfones, and disulfides. These transformations open up avenues for creating a range of molecules with distinct chemical properties and potential applications.

The nucleophilic nature of the thiol group in this compound allows for its conversion into various derivatives. Thioethers, for instance, can be synthesized through the Williamson ether synthesis-like reaction with alkyl halides. The reaction of thiols with sulfonyl chlorides can lead to the formation of thiosulfonates. Furthermore, oxidation of the corresponding thioethers can yield sulfoxides and subsequently sulfones, which are important functional groups in medicinal chemistry and materials science.

Derivative ClassGeneral ReactionReactant for this compoundProduct
ThioethersThiol + Alkyl HalideAlkyl Halide (e.g., Iodomethane)3,3-Dimethylcyclobutyl methyl sulfide (B99878)
SulfonamidesThiol-derived Sulfonyl Chloride + AmineN/A (Requires prior oxidation to sulfonyl chloride)3,3-Dimethylcyclobutane-1-sulfonamide
SulfonesOxidation of ThioetherOxidizing agent (e.g., m-CPBA, H₂O₂) on a thioether derivative3,3-Dimethylcyclobutyl methyl sulfone

The oxidation of thiols to disulfides is a fundamental and common reaction. In the case of this compound, this transformation results in the formation of bis(3,3-dimethylcyclobutyl) disulfide. This reaction can be achieved using a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even exposure to air, particularly in the presence of a base. The disulfide bond is a key structural motif in many biologically active molecules and is also utilized in dynamic covalent chemistry and self-healing polymers. The formation of bis(3,3-dimethylcyclobutyl) disulfide from its corresponding thiol is a reversible process, with the disulfide bond being cleavable by reducing agents to regenerate the thiol.

Use as a Building Block in Organic Synthesis

The unique structural features of the 3,3-dimethylcyclobutane moiety, combined with the reactivity of the thiol group, make this compound a potentially valuable building block in various synthetic applications.

While specific examples of the direct incorporation of this compound into the synthesis of natural products are not extensively documented in publicly available research, the cyclobutane (B1203170) ring is a structural component of several natural products. The presence of the thiol group offers a reactive site for connecting the 3,3-dimethylcyclobutane unit to a larger molecular framework during a synthetic sequence. The gem-dimethyl substitution on the cyclobutane ring provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers, a valuable tool in the stereoselective synthesis of complex natural products.

The thiol group of this compound is well-suited for participation in thiol-ene and thiol-yne "click" reactions. These reactions are known for their high efficiency, mild reaction conditions, and high yields, making them ideal for the synthesis of polymers and functional materials. The incorporation of the 3,3-dimethylcyclobutane moiety into a polymer backbone can impart specific physical properties, such as increased thermal stability and altered solubility, due to its rigid and bulky nature. Potential applications include the development of novel photoresists, dental materials, and specialized coatings.

Polymerization/Modification TechniqueRole of this compoundPotential Polymer Properties
Thiol-ene PolymerizationChain transfer agent or monomerIncreased glass transition temperature, modified refractive index
Surface ModificationGrafting agent for functionalizing surfacesAltered surface energy and hydrophobicity

Although this compound itself is an achiral molecule, it can serve as a precursor for the synthesis of chiral derivatives that may find applications as chiral auxiliaries or ligands in asymmetric catalysis. For instance, the introduction of a stereocenter on the cyclobutane ring or derivatization of the thiol group with a chiral moiety could lead to new chiral molecules. The rigid conformation of the cyclobutane ring, influenced by the gem-dimethyl group, can create a well-defined chiral environment, which is a desirable feature for effective stereochemical control in asymmetric reactions. While specific applications in this area are not yet widely reported, the potential for developing novel chiral ligands from this scaffold remains an area of interest for synthetic chemists.

Cyclobutane Ring as a Conformational Constraint in Molecular Design

The cyclobutane ring, including the 3,3-dimethylcyclobutane scaffold, serves as a significant conformational constraint in the design of bioactive molecules. nih.gov Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane ring restricts the number of accessible conformations a molecule can adopt. nih.govfiveable.medrugdesign.org This conformational rigidity is a key advantage in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by pre-organizing the molecule into a bioactive conformation.

The four-membered ring of cyclobutane is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. vaia.comlibretexts.orgsaskoer.ca This puckering introduces distinct axial and equatorial positions for substituents, influencing their spatial orientation. The gem-dimethyl group at the 3-position of this compound further locks the ring in a specific puckered conformation, providing a predictable and rigid scaffold for presenting functional groups in a defined three-dimensional space. vaia.com

The conformational analysis of cyclobutane derivatives is crucial for understanding their structure-activity relationships. fiveable.me The puckered conformation allows for specific spatial arrangements of substituents that can be optimized for interaction with biological targets, such as enzyme active sites or receptor binding pockets. nih.gov For instance, the defined geometry of the cyclobutane ring can position a pharmacophore in a way that maximizes favorable interactions, like hydrogen bonding, with a target protein. nih.gov

Table 1: Comparison of Conformational Properties of Small Cycloalkanes

CycloalkaneRing SizeIdeal AngleActual Angle (Puckered)Key Strain Factors
Cyclopropane (B1198618)3109.5°60°High angle strain, high torsional strain
Cyclobutane4109.5°~88°Significant angle strain, reduced torsional strain (puckered)
Cyclopentane (B165970)5109.5°~105°Low angle strain, reduced torsional strain (envelope/twist)
Cyclohexane (B81311)6109.5°~109.5°Minimal angle and torsional strain (chair conformation)

This table is a simplified representation for comparative purposes.

Synthesis of Conjugates and Adducts (e.g., Thiol-Ene Adducts)

The thiol group of this compound is a versatile functional handle for the synthesis of various conjugates and adducts. One of the most prominent methods for this is the thiol-ene reaction, a powerful and efficient "click" chemistry process. wikipedia.orgnih.gov This reaction involves the addition of a thiol across a double bond (an ene) and can be initiated by radicals (e.g., through light or heat) or by acid/base catalysis. wikipedia.orgnih.gov

The radical-mediated thiol-ene reaction is particularly useful as it proceeds with high yield and stereoselectivity, typically resulting in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This allows for the precise and predictable formation of thioether linkages. The reaction is robust and can be performed under mild conditions, making it suitable for the conjugation of this compound to a wide range of molecules, including biomolecules and polymers. nih.govfrontiersin.org

Table 2: Examples of Thiol-Ene Reactions for Conjugate Synthesis

ThiolEne (Alkene)ProductReaction TypePotential Application
This compoundN-Alkenyl MaleimideThioether AdductMichael AdditionBioconjugation
This compoundAllyl-functionalized PolymerPolymer-Thiol ConjugateRadical Thiol-EneMaterials Science
This compoundVinyl-functionalized Drug MoleculeDrug-Thiol ConjugateRadical Thiol-EneDrug Delivery

Beyond the thiol-ene reaction, the nucleophilic nature of the thiol group allows for its participation in Michael additions to electron-deficient alkenes, such as those found in maleimides. nih.govmdpi.com This type of reaction is widely used in bioconjugation to link molecules to proteins and peptides via cysteine residues. nih.gov The synthesis of such conjugates with this compound can introduce the unique conformational and physicochemical properties of the cyclobutane ring into larger biomolecular structures. nih.gov

The formation of these adducts and conjugates is critical for applications in drug delivery, where the cyclobutane moiety can act as a stable linker or a modulator of the drug's properties. nih.gov Furthermore, in materials science, these reactions enable the incorporation of the 3,3-dimethylcyclobutane unit into polymer networks, potentially influencing the material's thermal and mechanical properties. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3,3-Dimethylcyclobutane-1-thiol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of 3,3-dimethylcyclobutane derivatives typically involves functionalization of cyclobutane precursors. A common approach is the thiolation of alcohols using reagents like thionyl chloride (SOCl₂) or thiourea. For example, in the synthesis of structurally related chlorobutane derivatives, thionyl chloride was used to convert alcohols to chlorides under controlled temperatures (5–10°C initially, then heated to 90°C) . For thiol introduction, analogous protocols may employ H₂S or thiourea in acidic conditions. Optimization includes monitoring reaction time, temperature, and stoichiometry to avoid side reactions (e.g., ring-opening). Purification via silica gel chromatography with gradients (e.g., 5–20% MeOH/EtOAc) ensures product isolation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ^1H and ^13C NMR confirm regiochemistry and stereochemistry. For example, 1D NOE analysis distinguishes cis/trans isomers by observing spatial proton-proton interactions .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed vs. calculated [M+H]+) .
  • LC-MS : Provides purity assessment (e.g., >95% purity at 254 nm) and fragmentation patterns .
  • qNMR (Quantitative NMR) : Measures purity by integrating proton signals against a reference .

Advanced: How does the cyclobutane ring's conformation influence the stability and reactivity of this compound?

Methodological Answer:
The cyclobutane ring adopts a strained "semi-chair" conformation due to angle distortion, as confirmed by X-ray crystallography in related compounds . Substituents like methyl groups at the 3,3-positions increase steric hindrance, stabilizing the ring against ring-opening reactions. Computational methods (e.g., DFT) predict bond angles and torsional strain, which correlate with experimental NMR chemical shifts and reactivity trends . For example, DFT-calculated geometries match observed NOE interactions in stereochemical assignments .

Advanced: What strategies are employed to resolve contradictions in stereochemical assignments of cyclobutane-thiol derivatives?

Methodological Answer:
Discrepancies in stereochemistry arise from ambiguous NOE data or overlapping NMR signals. To resolve these:

  • 1D/2D NOE Experiments : Directly probe spatial proximity of protons (e.g., distinguishing cis vs. trans isomers in cyclobutane fragments) .
  • X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated for 2,2-dimethylcyclobutane derivatives .
  • DFT-Based Predictions : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to validate assignments .

Advanced: How can this compound be integrated into fragment-based drug discovery (FBDD)?

Methodological Answer:
Cyclobutane fragments are prized in FBDD for their rigidity and 3D complexity. Key steps include:

  • Fragment Design : Use the thiol group as a handle for covalent binding or functionalization (e.g., forming disulfide bonds with target proteins) .
  • Synthetic Diversification : Modify the cyclobutane core via reductive amination (e.g., coupling with aldehydes) or amide formation (e.g., using carbonyl chlorides) .
  • Biological Screening : Assess fragment binding using SPR (Surface Plasmon Resonance) or crystallography. For example, cyclobutane-containing fragments in the VU Research Portal showed affinity for GPCR targets .

Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:
Key challenges include:

  • Purification at Scale : Silica gel chromatography is impractical for large batches. Alternatives like distillation (e.g., bp 79–82°C at 1 mm Hg for related chlorides ) or recrystallization require optimization.
  • Thiol Oxidation : The -SH group is prone to oxidation; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are critical during storage.
  • Yield Optimization : Reductive amination or thiourea-mediated thiolation may require excess reagents or catalytic hydrogenation .

Advanced: How do computational methods enhance the study of this compound's electronic properties?

Methodological Answer:

  • DFT Calculations : Predict molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites .
  • MD Simulations : Model solvation effects and protein-ligand interactions (e.g., binding to enzymatic active sites) .
  • SAR Studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with biological activity using QSAR models .

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